

Spectroscopic Characterization of Methyl 4-Methoxynicotinate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-Methoxynicotinate

CAS No.: 10177-32-9

Cat. No.: B154483

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Disclaimer: Experimental spectroscopic data for **methyl 4-methoxynicotinate** is not readily available in the public domain. The data presented in this guide is predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to provide a reasonable approximation of the expected spectral characteristics for this molecule and should be used for informational purposes. For definitive characterization, experimental verification is required.

Introduction

Methyl 4-methoxynicotinate, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a methoxy and a methyl ester group, presents a unique electronic and steric environment. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This in-depth technical guide provides a detailed analysis of the predicted ^1H NMR, ^{13}C NMR, IR, and mass spectrometry

data for **methyl 4-methoxynicotinate**, offering insights for researchers and scientists in the field.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the following atom numbering scheme will be used for **methyl 4-methoxynicotinate**.

Caption: Molecular structure and atom numbering for **Methyl 4-Methoxynicotinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of **methyl 4-methoxynicotinate** is expected to show distinct signals for the aromatic protons and the methyl groups of the ester and ether functionalities.

Proton (Position)	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	8.5 - 8.7	Singlet	-
H-6	8.2 - 8.4	Doublet	5 - 6
H-5	6.8 - 7.0	Doublet	5 - 6
OCH ₃ (Ester, C10)	3.8 - 4.0	Singlet	-
OCH ₃ (Ether, C12)	3.9 - 4.1	Singlet	-

Interpretation of the Predicted ¹H NMR Spectrum:

- **Aromatic Protons:** The pyridine ring protons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.

- H-2: This proton is adjacent to the nitrogen atom and the ester group, leading to a significant downfield shift, predicted to be a singlet.
- H-6 and H-5: These two protons are expected to form a doublet of doublets system due to their ortho-coupling. H-6, being closer to the nitrogen, is predicted to be at a lower field than H-5.
- Methyl Protons:
 - Ester Methyl (C10-H₃): The protons of the methyl ester group are expected to appear as a singlet in the range of 3.8-4.0 ppm.
 - Ether Methyl (C12-H₃): The protons of the methoxy group are also predicted to be a singlet, likely in a similar region to the ester methyl protons, around 3.9-4.1 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Carbon (Position)	Predicted Chemical Shift (δ, ppm)
C7 (C=O)	165 - 168
C4	160 - 163
C2	150 - 153
C6	148 - 151
C3	115 - 118
C5	107 - 110
C12 (OCH ₃)	55 - 58
C10 (OCH ₃)	52 - 55

Interpretation of the Predicted ¹³C NMR Spectrum:

- Carbonyl Carbon (C7): The ester carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atoms.

- Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents.
 - C4, C2, and C6: These carbons, being directly attached to or in close proximity to electronegative atoms (N and O), are predicted to be in the downfield aromatic region.
 - C3 and C5: These carbons are expected to be at a relatively higher field in the aromatic region.
- Methyl Carbons: The carbons of the methoxy and methyl ester groups are predicted to appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
2950 - 3050	C-H stretch	Aromatic and Methyl C-H
1720 - 1740	C=O stretch	Ester
1580 - 1610	C=C and C=N stretch	Pyridine Ring
1250 - 1300	C-O stretch	Aryl Ether
1100 - 1150	C-O stretch	Ester

Interpretation of the Predicted IR Spectrum:

- A strong absorption band in the region of 1720-1740 cm⁻¹ would be the most characteristic signal, corresponding to the C=O stretching vibration of the ester group.
- The presence of the pyridine ring would be confirmed by C=C and C=N stretching vibrations in the 1580-1610 cm⁻¹ region.

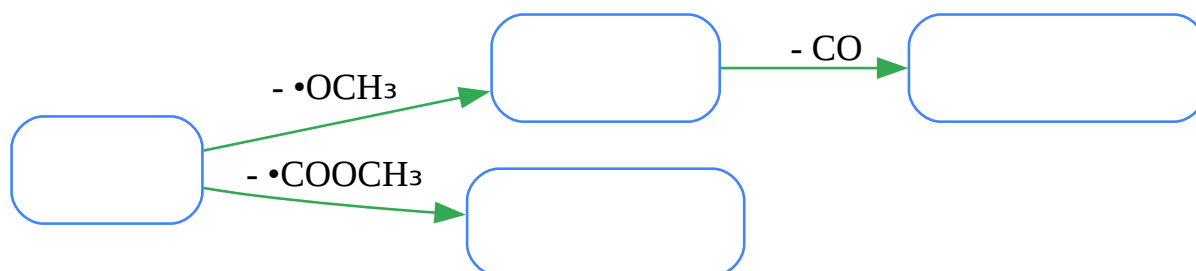
- The C-O stretching vibrations of the aryl ether and the ester functionalities are expected to appear in the fingerprint region, between 1100 cm^{-1} and 1300 cm^{-1} .
- The C-H stretching vibrations of the aromatic and methyl groups would be observed around $2950\text{-}3050\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

- Molecular Ion (M^+): The molecular formula of **methyl 4-methoxynicotinate** is $C_8H_9NO_3$, giving a molecular weight of 167.16 g/mol . The mass spectrum is expected to show a molecular ion peak at $m/z = 167$.
- Major Fragmentation Pathways:



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Caption: Predicted major fragmentation pathways for **Methyl 4-Methoxynicotinate**.

Interpretation of the Predicted Mass Spectrum:

- The molecular ion peak at $m/z 167$ would confirm the molecular weight of the compound.
- A significant fragment at $m/z 136$ would correspond to the loss of a methoxy radical ($\bullet OCH_3$) from the ester group.

- Another important fragment at m/z 108 could arise from the loss of the entire carbomethoxy group ($\bullet\text{COOCH}_3$). This fragment could also correspond to the methoxypyridine cation radical.
- Further fragmentation of the m/z 136 ion by loss of carbon monoxide (CO) could also lead to the ion at m/z 108.

Experimental Protocols

While experimental data is not currently available, the following are standard protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **methyl 4-methoxynicotinate** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- **Instrument Setup:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** Acquire a one-dimensional proton spectrum with standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the ^1H NMR spectrum due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the spectrum over the range of 4000 to 400 cm^{-1} .

- Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **methyl 4-methoxynicotinate**. The detailed analysis of the expected ^1H NMR, ^{13}C NMR, IR, and mass spectra serves as a valuable resource for the identification and characterization of this compound. While based on predictions, the provided information offers a strong foundation for researchers and scientists working with this molecule, guiding their experimental work and spectral interpretation. The ultimate confirmation of these spectral features will rely on future experimental studies.

References

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